Methanol-d3
Overview
Description
Synthesis Analysis
Methanol-d3 can be synthesized from biomass-derived syngas . The yield of methanol is most sensitive to temperature, pressure, CO2/CO, and H2/(CO+CO2) molar ratios . The optimized values of methanol yield were 92.72% and 45.35%, achieved at 473 K, 9 MPa .Molecular Structure Analysis
The molecular formula of Methanol-d3 is CHD3O . The average mass is 35.060 Da and the mono-isotopic mass is 35.045044 Da .Chemical Reactions Analysis
Methanol-d3 may be used in the preparation of [Al(CH3)2OCD3]3 by reacting with trimethylaluminum for use in spectroscopic analysis of dialkylaluminum alkoxides and the trialkylaluminum-ether complex .Physical And Chemical Properties Analysis
Methanol-d3 has a density of 0.8±0.1 g/cm3, a boiling point of 48.1±3.0 °C at 760 mmHg, and a vapor pressure of 265.4±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.2±0.0 kJ/mol and a flash point of 11.1±0.0 °C .Scientific Research Applications
NMR Solvent
Methanol-d3 is widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a powerful analytical tool used in chemistry and biochemistry to investigate the properties of organic molecules. Methanol-d3, with its deuterium atoms, provides a different magnetic environment for the nuclei in the sample, enhancing the resolution of the NMR spectra.
Spectroscopic Analysis
Methanol-d3 is used in the preparation of [Al(CH3)2OCD3]3 by reacting with trimethylaluminum . This is used in the spectroscopic analysis of dialkylaluminum alkoxides and the trialkylaluminum-ether complex. This helps in understanding the structure and behavior of these complexes.
Chemical Synthesis
In chemical synthesis, Methanol-d3 can be used as a source of the CD3 group . The deuterium atoms can be incorporated into other molecules, which is useful in isotopic labeling studies. These studies can provide valuable information about reaction mechanisms.
Mechanism of Action
- Role : Upon binding to VDR, cholecalciferol modulates gene expression, affecting calcium and phosphorus homeostasis, bone health, and other physiological processes .
- Interaction with VDR : Calcitriol binds to VDR, leading to the formation of a complex that acts as a transcription factor. This complex regulates the expression of target genes involved in calcium absorption, bone mineralization, and immune function .
- Immune Regulation : Vitamin D3 influences immune responses by modulating cytokine production and immune cell function .
- Cellular Effects : It promotes calcium absorption in the intestines, maintains bone density, and modulates immune cell function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Methanol-d3 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . Safety measures include wearing respiratory protection, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
trideuteriomethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171669 | |
Record name | (2H3)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.060 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanol-d3 | |
CAS RN |
1849-29-2 | |
Record name | Methan-d3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H3)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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